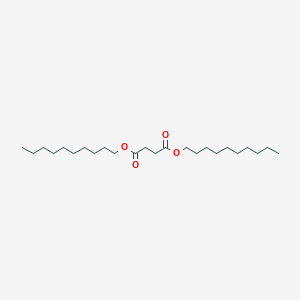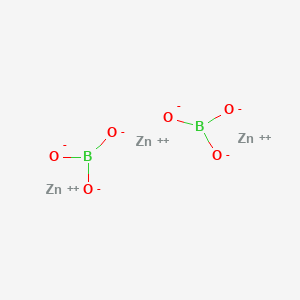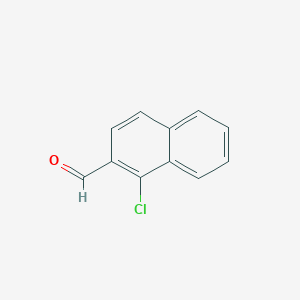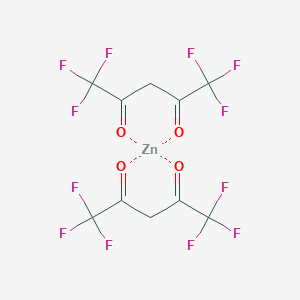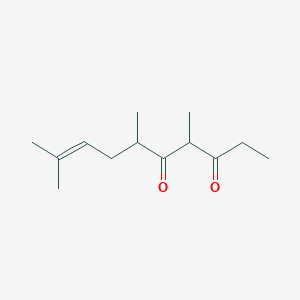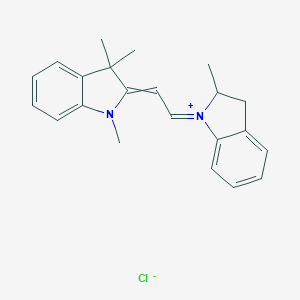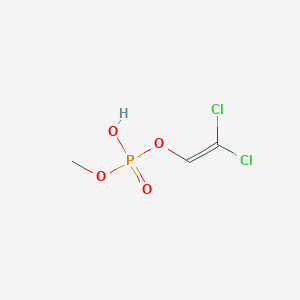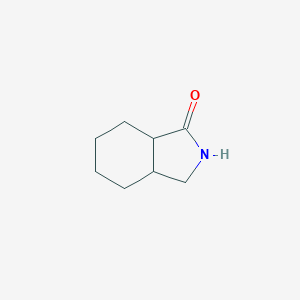
Octahydro-1h-isoindol-1-ona
Descripción general
Descripción
Octahydro-1H-isoindol-1-one is an organic compound with the molecular formula C8H13NO It is a derivative of isoindoline and is characterized by a saturated bicyclic structure
Aplicaciones Científicas De Investigación
Octahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-1-one typically involves the hydrogenation of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the double bonds, yielding Octahydro-1H-isoindol-1-one.
Industrial Production Methods: In an industrial setting, the production of Octahydro-1H-isoindol-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions: Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindole derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Alkyl halides (e.g., methyl iodide) can be used for N-alkylation reactions.
Major Products:
Oxidation: Isoindole derivatives.
Reduction: More saturated isoindoline derivatives.
Substitution: N-substituted Octahydro-1H-isoindol-1-one derivatives.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparación Con Compuestos Similares
Hexahydroisoindoline: Similar in structure but with fewer hydrogen atoms.
Tetrahydroisoindoline: Contains even fewer hydrogen atoms and has different reactivity.
Isoindoline: The parent compound with unsaturated bonds.
Uniqueness: Octahydro-1H-isoindol-1-one is unique due to its fully saturated bicyclic structure, which imparts different chemical and physical properties compared to its less saturated analogs. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Octahydro-1h-isoindol-1-one involves a multi-step reaction process starting from commercially available starting materials. The key steps involve the formation of a cyclic intermediate followed by reduction and cyclization to form the final product.", "Starting Materials": ["Cyclohexanone", "Ammonium acetate", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethanol"], "Reaction": [ { "Step 1": "Cyclohexanone is reacted with ammonium acetate and hydrazine hydrate in acetic acid to form the intermediate 2-amino-3-cyclohexenone." }, { "Step 2": "The intermediate is then reduced using sodium borohydride in methanol to form 2-amino-3-cyclohexanol." }, { "Step 3": "The amino alcohol is then cyclized using sodium hydroxide in ethanol to form Octahydro-1h-isoindol-1-one." } ] } | |
Número CAS |
10479-68-2 |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |
Clave InChI |
JKYNCKNIVHDOKU-BQBZGAKWSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)CNC2=O |
SMILES |
C1CCC2C(C1)CNC2=O |
SMILES canónico |
C1CCC2C(C1)CNC2=O |
| 2555-11-5 10479-68-2 |
|
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



